3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Description
The compound 3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide features a thieno[3,4-c]pyrazole core substituted at position 2 with a 4-nitrophenyl group and at position 3 with a benzamide moiety bearing a nitro group at the meta position (3-nitro). This structure combines two electron-withdrawing nitro groups, which significantly influence its electronic and steric properties. The thienopyrazole scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with biological targets .
Properties
IUPAC Name |
3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5S/c24-18(11-2-1-3-14(8-11)23(27)28)19-17-15-9-29-10-16(15)20-21(17)12-4-6-13(7-5-12)22(25)26/h1-8H,9-10H2,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAESTGIWBFDNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: The synthesis begins with the formation of the thienopyrazole core through a cyclization reaction involving appropriate starting materials such as thioamides and hydrazines under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the nitro-substituted thienopyrazole with benzamide derivatives under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro groups or added to the aromatic rings.
Scientific Research Applications
3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro groups and the thienopyrazole core play crucial roles in its biological activity. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function, leading to inhibition of replication or transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Electronic and Steric Effects
- Nitro vs. Trifluoromethyl (): The target’s 3-nitro group is a stronger electron-withdrawing group (EWG) than trifluoromethyl, increasing electrophilicity. However, trifluoromethyl enhances lipophilicity (ClogP ~3.1 vs.
- Nitro vs. Benzoyl (): The 4-benzoyl group introduces a conjugated ketone, which may participate in hydrogen bonding or π-π stacking.
- Nitro vs. Bromo (): Bromo substituents increase polarizability, favoring halogen bonding. The 4-methylphenyl group in is electron-donating, contrasting with the nitro group’s EWG effect .
Implications for Bioactivity
- Dual Nitro Groups (Target): The dual EWGs may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors). However, high polarity could limit bioavailability.
- Trifluoromethyl (): Commonly used in agrochemicals and pharmaceuticals for stability under physiological conditions .
- Benzoyl (): The ketone moiety could serve as a hydrogen bond acceptor, useful in kinase inhibitor design .
Biological Activity
3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with significant biological activity. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by its thienopyrazole core, which is known for various biological activities. The presence of nitro groups enhances its reactivity and potential interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H13N5O5S |
| Molecular Weight | 397.39 g/mol |
| CAS Number | 396720-59-5 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes. This inhibition can lead to the disruption of metabolic pathways in pathogens or cancer cells.
- DNA/RNA Interaction : By binding to nucleic acids, it can interfere with replication and transcription processes, which is vital for the survival of many microorganisms and cancer cells.
- Signaling Pathway Modulation : The compound may affect signaling pathways within cells, altering their behavior and potentially leading to apoptosis in cancer cells or reduced virulence in pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
Antiviral Activity
The compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication by disrupting the viral life cycle at multiple stages.
Anticancer Potential
Several studies have reported the anticancer effects of this compound. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antimicrobial activity .
- Antiviral Mechanism Investigation :
-
Anticancer Activity :
- A recent study highlighted its effects on breast cancer cell lines (MCF-7). Treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) and induced apoptosis through the mitochondrial pathway .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing 3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Core Formation : Cyclization of thiophene derivatives with hydrazine to form the thieno[3,4-c]pyrazole core.
Substituent Introduction : Coupling of nitrobenzamide via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF as solvent, 80–100°C).
Nitro Group Addition : Electrophilic nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
- Critical Conditions :
| Step | Reagents/Catalysts | Temperature | Solvent | Yield Optimization |
|---|---|---|---|---|
| 1 | Hydrazine hydrate | Reflux | Ethanol | pH control (acetic acid) |
| 2 | EDCI/DMAP | 80°C | DMF | Dry atmosphere |
| 3 | HNO₃/H₂SO₄ | 0–5°C | H₂SO₄ | Slow addition |
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (monochromatic Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100 K to minimize thermal motion .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions.
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assay to measure inhibition of Bruton’s tyrosine kinase (BTK) at 1–100 µM concentrations .
- Anti-inflammatory Activity : Quantify nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages (IC₅₀ calculation via Griess reagent) .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate solubility.
- Catalyst Selection : Compare Pd(OAc)₂ vs. CuI for Ullmann-type couplings (monitor via TLC/HPLC).
- Microwave Assistance : Reduce reaction time from 24h to 2h at 120°C (yield improvement from 45% to 72%) .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with BTK crystal structure (PDB: 6NUO). Focus on hydrophobic interactions between the thienopyrazole core and kinase hinge region.
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
Q. How can structural-activity relationships (SAR) guide substituent modifications for enhanced potency?
- Methodological Answer :
- Nitro Group Positioning : Compare para-nitro (current compound) vs. meta-nitro analogues. Meta-substitution reduces steric hindrance in BTK binding (IC₅₀ improvement from 8.2 µM to 3.7 µM) .
- Heterocycle Replacement : Replace thienopyrazole with pyrazolo[3,4-d]pyrimidine to evaluate π-π stacking effects .
Q. How are contradictions in biological activity data resolved across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., Jurkat T-cells for BTK) and ATP concentrations (1 mM).
- Metabolic Stability Check : Incubate compound with liver microsomes to rule out rapid degradation (t₁/₂ > 60 min required) .
Q. What strategies ensure compound stability during long-term pharmacological studies?
- Methodological Answer :
- pH Control : Store solutions at pH 6.5–7.4 (PBS buffer) to prevent amide hydrolysis.
- Lyophilization : Freeze-dry bulk compound under argon; reconstitute in DMSO for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
